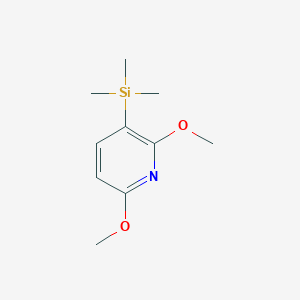
Hormaomycin
Übersicht
Beschreibung
Hormaomycin is a structurally highly modified depsipeptide that contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties . It is produced by Streptomyces griseoflavus . This compound acts as a bacterial hormone within the genus Streptomyces, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .
Synthesis Analysis
The biosynthesis of this compound has been studied extensively. It involves a combination of feeding studies, isolation of the biosynthetic nonribosomal peptide synthetase (NRPS) gene cluster, and in vivo and in vitro functional analysis of enzymes . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone . Several nonnatural this compound congeners were generated by feeding-induced metabolic rerouting .
Molecular Structure Analysis
This compound has a complex molecular structure. Its molecular formula is C55H69ClN10O14 . It contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties .
Chemical Reactions Analysis
The biosynthesis of this compound involves a series of chemical reactions. These reactions are catalyzed by enzymes encoded by the NRPS gene cluster . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone .
Wissenschaftliche Forschungsanwendungen
Antibiotische Eigenschaften
Hormaomycin B und C, die aus einem marinen Watt-Stamm von Streptomyces sp. gewonnen werden, zeigten signifikante hemmende Wirkungen gegen verschiedene pathogene Gram-positive und Gram-negative Bakterien . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Bioaktive Sekundärmetabolit-Produktion
Veränderungen in den mikrobiellen Kulturbedingungen können die Produktion verschiedener bioaktiver Sekundärmetaboliten auslösen . This compound, selbst ein Sekundärmetabolit, kann als Modell für die Untersuchung dieses Phänomens und die potenzielle Entdeckung neuer bioaktiver Verbindungen dienen.
Studium der Nichtribosomalen Peptidsynthase (NRPS)
This compound wird durch eine bakterielle Nichtribosomale Peptidsynthase (NRPS) biosynthetisiert . Die Untersuchung der Biosynthese von this compound kann Einblicke in die Funktionsweise von NRPS liefern, die eine wichtige Quelle für Antibiotika ist.
Evolutionäre Studien
Bioinformatische Analysen ergaben, dass Teile der NRPS-Adenylations (A)-Domänen während der Evolution rekombiniert wurden, was zu einer signifikanten Änderung der Substratspezifität führte . This compound kann verwendet werden, um diese evolutionären Prozesse zu untersuchen.
Engineering von NRPS-Adenylationsdomänen
Die evolutionäre Hypothese zur Entstehung des this compound-Weges legt neue Strategien im NRPS-Engineering nahe . This compound kann als Modell für die Konstruktion von NRPS-Adenylationsdomänen mit veränderten Substraten dienen.
Marine Mikrobiologie
This compound wird aus einem marinen Watt-Stamm von Streptomyces sp. gewonnen . Die Untersuchung von this compound kann zum Bereich der marinen Mikrobiologie und der Entdeckung neuer mariner Mikroorganismen mit pharmazeutischem Potenzial beitragen.
Wirkmechanismus
Target of Action
Hormaomycin is a nonribosomal peptide antibiotic isolated from Streptomyces griseoflavus W-384 . It acts as a bacterial hormone by inducing cellular morphogenesis and increasing production titers of antibiotics in other Streptomyces species . Additionally, this compound exhibits high potency against coryneform actinomycetes and also displays in vitro activity against a range of malarial parasites, such as Plasmodium falciparum .
Mode of Action
griseoflavus W-384 . It is known that this compound acts as a bacterial hormone, inducing cellular morphogenesis and increasing the production of antibiotics in other streptomyces species .
Biochemical Pathways
this compound is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Bioinformatic analysis suggests that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . This feature has inspired the creation of A domains with altered substrates based on the putative recombination points .
Pharmacokinetics
This is due to the inconsistent and low production of this compound in the wild type strain, which has prevented investigation of its antibacterial and hormonal mechanism of action .
Result of Action
this compound exhibits significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . It is particularly potent against S. aureus and K. rhizophila . This compound also exhibits significant antibacterial effects against Gram-negative P .
Action Environment
The action of this compound can be influenced by environmental factors. Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . While applying various culture conditions and monitoring secondary metabolite profiles using LC/MS, Hormaomycins B and C were discovered from a marine mudflat-derived actinomycete, Streptomyces sp., collected in Mohang, Korea .
Biochemische Analyse
Biochemical Properties
Hormaomycin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is biosynthesized by a nonribosomal peptide synthetase (NRPS) system . The NRPS adenylation domains of this compound have evolved to recognize specific substrates, which is crucial for its biosynthesis . This compound interacts with enzymes involved in its biosynthetic pathway, such as HrmA and HrmB, which are positive regulators of its production . These interactions are essential for the formation of its unique structure and biological activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It acts as a signaling metabolite in Streptomyces species, inducing cellular morphogenesis and enhancing antibiotic production . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit potent antibiotic activity against coryneform actinomycetes and malarial parasites such as Plasmodium falciparum .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to specific enzymes in its biosynthetic pathway, facilitating the incorporation of unique building blocks into its structure . It also influences gene expression by acting as a regulatory molecule, enhancing the production of antibiotics in other Streptomyces species
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound’s production can be inconsistent and low, which has hampered studies on its long-term effects . Genetic engineering of its producing strain has led to increased production and the identification of novel analogues . Long-term studies have shown that this compound can induce significant changes in cellular function, including enhanced antibiotic production and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibiotic activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibiotic activity without causing harm to the host organism .
Metabolic Pathways
This compound is involved in complex metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of this compound involves the incorporation of unique building blocks through the action of NRPS enzymes . Enzymes such as HrmI and HrmJ are essential for the biosynthesis of specific amino acid components of this compound . These interactions influence metabolic flux and the levels of metabolites involved in its production.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its biological activity . The exact transport mechanisms are still being studied, but it is known that this compound can accumulate in specific cellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can interact with its target enzymes and proteins
Eigenschaften
IUPAC Name |
N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hormaomycin?
A1: The molecular formula of this compound is C55H69ClN10O14, and its molecular weight is 1105 g/mol. [, ] ,
Q2: What are some of the unusual structural features found in this compound?
A2: this compound contains several non-proteinogenic amino acids, including 4-[(Z)-propenyl]-proline, 3-(2-nitrocyclopropyl)alanine, and is acylated by a chlorine-containing derivative of 1H-pyrrole-2-carboxylic acid. []
Q3: How was the structure of this compound elucidated?
A3: The structure of this compound was elucidated using a combination of techniques, including NMR spectroscopy, mass spectrometry, and chemical degradation studies. [, , ] , ,
Q4: What is the significance of the 3-(trans-2-nitrocyclopropyl)alanine moiety in this compound?
A4: The 3-(trans-2-nitrocyclopropyl)alanine moiety is essential for the biological activity of this compound. [, , ] , ,
Q5: What is the absolute configuration of this compound?
A5: The complete absolute configuration of this compound has been established through a series of synthetic and biosynthetic studies, including the use of enantiomerically pure amino acid precursors and HPLC analysis. []
Q6: Have any computational studies been performed on this compound?
A6: Yes, molecular dynamics simulations have been used to study the conformation of this compound in different solvents. []
Q7: How do structural modifications of this compound affect its biological activity?
A7: Modifying different amino acid residues within the this compound structure has been shown to impact its antibiotic activity. [, ] ,
Q8: What is the role of the chlorine atom in the 5-chloropyrrole moiety of this compound?
A8: Studies using a halogenase from the this compound biosynthetic pathway (HrmQ) suggest that the chlorine atom in the 5-chloropyrrole moiety is important for its biological activity. []
Q9: Can the 3-(trans-2-nitrocyclopropyl)alanine moiety be modified while retaining biological activity?
A9: Yes, replacing the nitro group with a fluoromethyl group in the 3-(trans-2-nitrocyclopropyl)alanine moiety resulted in analogues with comparable or even enhanced antimalarial activity. []
Q10: How is the unusual amino acid 3-(trans-2-nitrocyclopropyl)alanine biosynthesized in this compound?
A10: The biosynthesis of 3-(trans-2-nitrocyclopropyl)alanine involves a multi-step pathway starting from L-lysine. Heme oxygenase-like enzymes (HrmI/BelK) first oxidize L-lysine to L-6-nitronorleucine. Subsequently, iron- and α-ketoglutarate-dependent oxygenases (HrmJ/BelL) catalyze the cyclization of L-6-nitronorleucine to 3-(trans-2-nitrocyclopropyl)alanine. [, ] ,
Q11: What enzymes are involved in the biosynthesis of the 4-[(Z)-propenyl]-proline moiety?
A11: The biosynthesis of the 4-[(Z)-propenyl]-proline moiety involves a pathway shared with lincosamides and pyrrolobenzodiazepines. It is biosynthesized from L-tyrosine by a set of enzymes named Apd1-Apd6. [, , ] , ,
Q12: Does the conformation of this compound change in different solvents?
A13: Yes, NMR studies have shown that this compound adopts different conformations in different solvents, such as DMSO and chloroform. This highlights the flexibility of the molecule and its ability to adapt to different environments. [, ] ,
Q13: What are the potential applications of this compound?
A14: this compound exhibits antibiotic activity against Gram-positive bacteria and has shown potential as an antimalarial agent. [, ] ,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


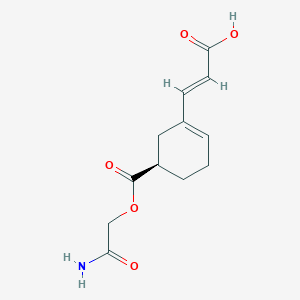
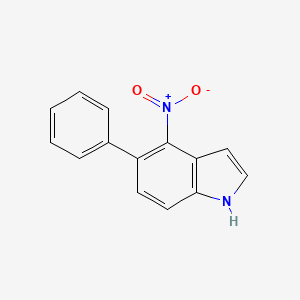
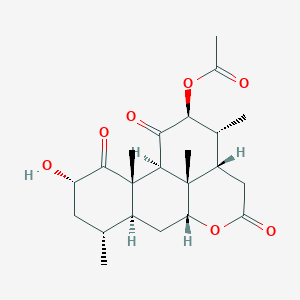
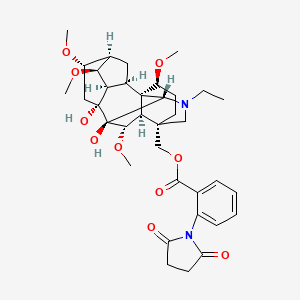
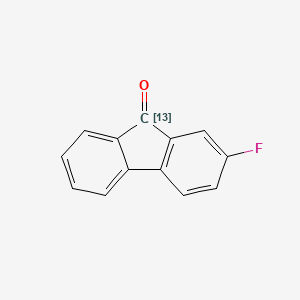
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
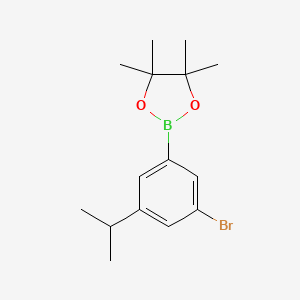
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)


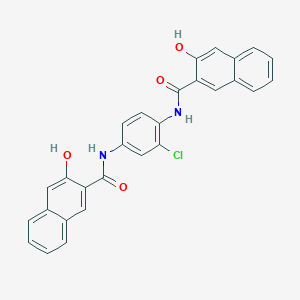
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)
